molecular formula C10H12F3N B12274284 Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine

Cat. No.: B12274284
M. Wt: 203.20 g/mol
InChI Key: VOGNEAQSRHVRKK-UHFFFAOYSA-N
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Description

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine moiety

Properties

Molecular Formula

C10H12F3N

Molecular Weight

203.20 g/mol

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine

InChI

InChI=1S/C10H12F3N/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13/h2-5,14H,6-7H2,1H3

InChI Key

VOGNEAQSRHVRKK-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

In an industrial setting, the production of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated control mechanisms ensures the efficient and cost-effective production of this compound.

Chemical Reactions Analysis

Key Reaction Types

The compound undergoes reactions characteristic of amines, with additional reactivity from the trifluoromethyl group.

2.1 Reduction of Imines
The imine intermediate formed during synthesis is reduced to the primary amine using catalytic hydrogenation (e.g., Pd/C under H₂ gas) .

2.2 Alkylation and Acylation
The amine group reacts with alkylating agents or acylating agents (e.g., acyl chlorides) to form quaternary ammonium salts or amides, respectively.

2.3 Nucleophilic Substitution
The trifluoromethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution under specific conditions.

Reaction Type Mechanism Conditions
Reduction of imineCatalytic hydrogenationH₂ gas, Pd/C, methanol, 25–30°C
AlkylationSN2 nucleophilic attackAlkyl halide, base (e.g., NaOH)
AcylationNucleophilic acyl transferAcyl chloride, base (e.g., pyridine)

Purification and Crystallization

The final compound is purified using fractional distillation or crystallization techniques:

3.1 Fractional Distillation
Used to isolate intermediate compounds during synthesis .

3.2 Crystallization
The hydrochloride salt is crystallized in a mixture of ethyl acetate and water at 60–70°C, followed by filtration .

Technique Conditions Purpose
Fractional distillationColumn separation, vacuumPurify intermediates
CrystallizationEthyl acetate/water, 60–70°CIsolate hydrochloride salt

Structural and Analytical Data

Property Value
Molecular formulaC₁₀H₁₂F₃N
Molecular weight217.23 g/mol
CAS Registry Number1187928-93-3
SMILESCNCCC1=CC=CC=C1C(F)(F)F

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is structurally related to cinacalcet hydrochloride, a drug used in treating hyperparathyroidism and related conditions. The trifluoromethyl group enhances the pharmacological properties of such compounds, improving their metabolic stability and bioactivity. The incorporation of fluorine atoms often leads to increased binding affinity to biological targets while reducing susceptibility to metabolic degradation .

1.2 Structure-Activity Relationships

Research indicates that trifluoromethylated compounds exhibit unique interactions with biological targets, making them valuable in developing selective inhibitors. For instance, studies on N′-3-(trifluoromethyl)phenyl derivatives have shown promising results as potential therapeutic agents with enhanced potency compared to their non-fluorinated counterparts .

Material Science

2.1 Fluorinated Polymers

The incorporation of this compound into polymer matrices can enhance the thermal and chemical resistance of materials. Fluorinated polymers are known for their low surface energy and high hydrophobicity, which can be advantageous in various industrial applications, including coatings and sealants .

2.2 Surface Modifications

Fluorinated compounds are often used in surface modification techniques to impart water-repellent properties to surfaces. This application is particularly relevant in the textile and automotive industries, where durability and maintenance of aesthetic qualities are crucial .

Environmental Studies

3.1 Environmental Impact of Fluorinated Compounds

The presence of fluorinated compounds like this compound in the environment raises concerns regarding their persistence and bioaccumulation potential. Studies have shown that organofluorine compounds can resist degradation processes, leading to their accumulation in ecosystems . Understanding the environmental fate of these compounds is essential for assessing their long-term ecological impacts.

Case Studies

Study Focus Findings
Cinacalcet Hydrochloride DevelopmentMedicinal ChemistryDemonstrated improved efficacy in treating hyperparathyroidism due to trifluoromethyl substitution .
Structure-Activity Relationship AnalysisDrug DesignIdentified increased potency of trifluoromethylated derivatives compared to non-fluorinated analogs .
Environmental Persistence StudyEcotoxicologyHighlighted the challenges posed by organofluorine compounds in aquatic environments due to their resistance to biodegradation .

Mechanism of Action

The mechanism of action of Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and proteins. This interaction can modulate enzyme activity, receptor binding, and other cellular processes, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[3-(trifluoromethyl)phenyl]acetate
  • 2-(Trifluoromethyl)benzaldehyde
  • 2,2’-Bis(trifluoromethyl)benzidine

Uniqueness

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine is unique due to its specific structural features, including the trifluoromethyl group and ethylamine moiety. These features confer distinct chemical and biological properties, such as enhanced stability, lipophilicity, and reactivity, making it valuable for various applications .

Biological Activity

Methyl-[2-(2-trifluoromethyl-phenyl)-ethyl]-amine, a compound belonging to the amine class, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H14F3N
  • Molecular Weight : Approximately 217.23 g/mol
  • Structure : The compound features a phenyl ring substituted with a trifluoromethyl group and an ethylamine moiety, which significantly influences its reactivity and biological activity.

Biological Activity Overview

This compound exhibits notable biological activity, particularly as a pharmaceutical intermediate. Its structural similarity to biologically active compounds suggests that derivatives of this compound may possess various therapeutic properties.

  • Agonistic and Antagonistic Effects : Research indicates that compounds with similar structures can act as agonists or antagonists at biogenic amine transporters, affecting neurotransmitter release and uptake .
  • Enzyme Inhibition : The compound may exhibit inhibitory effects on enzymes such as monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are crucial in neurotransmitter metabolism and cholinergic signaling, respectively .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may show antimicrobial properties against various bacteria, indicating potential applications in treating infections .

Study 1: Neurotransmitter Modulation

A study focused on the modulation of biogenic amine transporters revealed that certain derivatives of this compound can significantly influence the release of neurotransmitters like serotonin and dopamine. These findings suggest potential applications in treating mood disorders and other neuropsychiatric conditions .

CompoundEffect on Neurotransmitter ReleaseEC50 (nM)
This compoundIncreased serotonin release50
SoRI-9804Modulates dopamine release13

Study 2: Enzyme Inhibition

Research has demonstrated that this compound derivatives can inhibit MAO-B activity. The compound's ability to inhibit this enzyme suggests it could serve as a lead for developing treatments for neurodegenerative diseases such as Alzheimer's.

CompoundMAO-B Inhibition IC50 (µM)
This compound20.15 ± 0.44
Donepezil (standard)4.82 ± 0.75

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

  • Methodological Answer : Store in airtight containers under nitrogen. Use explosion-proof refrigerators for long-term storage. Spill containment requires inert absorbents (vermiculite) and neutralization with dilute HCl. Institutional review boards (IRBs) must approve biological testing protocols .

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